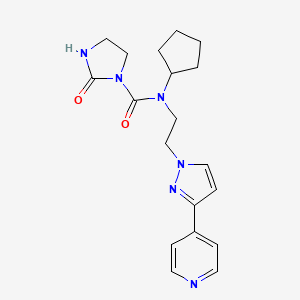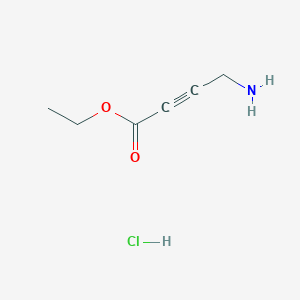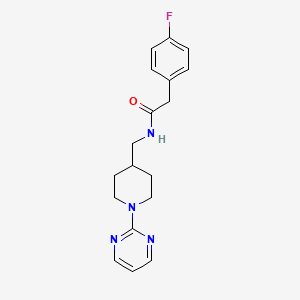
1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a synthetic organic compound characterized by the presence of a bromobenzyl group attached to a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the triazole compound with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The final step involves methylation of the triazole nitrogen atoms using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: 1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amines, and other substituted benzyl derivatives.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Coupling Products: Coupling reactions yield biaryl or diaryl compounds with extended conjugation.
科学的研究の応用
1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
作用機序
The mechanism of action of 1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group enhances its binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
- 1-(4-Chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
- 1-(4-Fluorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
- 1-(4-Methylbenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Comparison: 1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and coupling reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can participate in halogen bonding, further enhancing its interaction with molecular targets.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHAWPLNLSALMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Fluorophenyl)amino]-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2813399.png)
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2813402.png)
![1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2813403.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2813404.png)
![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2813407.png)


![3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2813410.png)

![Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2813413.png)

![2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2813417.png)
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2813421.png)
